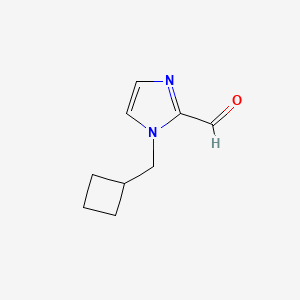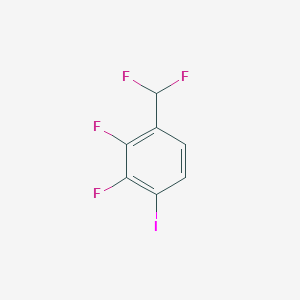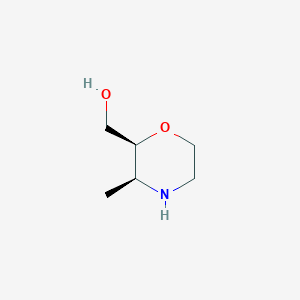
3-((Methylsulfinyl)methyl)benzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Methylsulfinyl)methyl)benzenesulfonyl chloride is an organosulfur compound with the molecular formula C8H9ClO3S2. This compound is characterized by the presence of both sulfonyl and sulfinyl functional groups attached to a benzene ring. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry, material science, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Methylsulfinyl)methyl)benzenesulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(methylsulfinyl)methylbenzene.
Chlorosulfonation: The key step involves the chlorosulfonation of 3-(methylsulfinyl)methylbenzene using chlorosulfonic acid (HSO3Cl) under controlled conditions. This reaction introduces the sulfonyl chloride group into the benzene ring.
Purification: The crude product is purified through recrystallization or distillation to obtain the final compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters, higher yields, and improved safety. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
3-((Methylsulfinyl)methyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation and Reduction: The methylsulfinyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of a base to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfones and Sulfides: Formed by oxidation and reduction of the methylsulfinyl group.
Applications De Recherche Scientifique
3-((Methylsulfinyl)methyl)benzenesulfonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: The compound is used in the synthesis of polymers and advanced materials with specific properties such as thermal stability and chemical resistance.
Biological Studies: It serves as a reagent in the modification of biomolecules, enabling the study of protein functions and interactions.
Industrial Applications: It is employed in the production of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-((Methylsulfinyl)methyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of covalent bonds with nucleophiles, resulting in the substitution of the chloride atom. The methylsulfinyl group can also participate in redox reactions, influencing the overall reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl chloride: Lacks the methylsulfinyl group, making it less versatile in redox reactions.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of a methylsulfinyl group, leading to different electronic properties and reactivity.
3-Methoxybenzenesulfonyl chloride: Contains a methoxy group, which affects its reactivity and applications.
Uniqueness
3-((Methylsulfinyl)methyl)benzenesulfonyl chloride is unique due to the presence of both sulfonyl and methylsulfinyl groups. This dual functionality allows it to participate in a wider range of chemical reactions, making it a valuable intermediate in various synthetic pathways. Its ability to undergo both nucleophilic substitution and redox reactions sets it apart from other sulfonyl chlorides.
Propriétés
Formule moléculaire |
C8H9ClO3S2 |
|---|---|
Poids moléculaire |
252.7 g/mol |
Nom IUPAC |
3-(methylsulfinylmethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C8H9ClO3S2/c1-13(10)6-7-3-2-4-8(5-7)14(9,11)12/h2-5H,6H2,1H3 |
Clé InChI |
VNCLZPTXRGLCQZ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)CC1=CC(=CC=C1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde](/img/structure/B12829161.png)
![[2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B12829167.png)

![(2S,4R)-1-((S)-2-(2-(2-(2-(((3R,5S)-5-(((4-((S)-4-Acryloyl-3-(cyanomethyl)piperazin-1-yl)-7-(naphthalen-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)oxy)methyl)-1-methylpyrrolidin-3-yl)oxy)ethoxy)ethoxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-](/img/structure/B12829171.png)


![L-Cysteine,S-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B12829188.png)
![N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-ethylthieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B12829189.png)





![{2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B12829240.png)
